(S)-7-Methylchroman-4-amine hydrochloride
Description
Overview of Chroman-Derived Compounds in Pharmaceutical and Material Sciences
Chroman-derived compounds, characterized by a fused benzene (B151609) and dihydropyran ring system, are prevalent in a multitude of natural products and synthetic molecules. nih.gov In the pharmaceutical realm, this structural motif is associated with a wide spectrum of biological activities. Chromene derivatives, a closely related class, have demonstrated effects including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The versatility of the chroman scaffold allows for its interaction with various cellular targets, making it a valuable template in drug design. researchgate.netnih.gov Beyond pharmaceuticals, chroman derivatives also find applications in material sciences, although this area is less explored in the context of chroman-4-amines.
Significance of the Chroman-4-amine (B2768764) Moiety in Medicinal Chemistry and Drug Discovery
The introduction of an amine group at the 4-position of the chroman ring gives rise to the chroman-4-amine moiety, a feature of significant interest in medicinal chemistry. This addition can critically influence the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn affects its interaction with biological targets. The chroman-4-one scaffold, a precursor to chroman-4-amines, is a privileged structure in drug discovery, and its derivatives are known to exhibit a range of bioactivities. researchgate.net The amine functionality in chroman-4-amines offers a versatile handle for further chemical modifications, allowing for the generation of extensive compound libraries for screening and optimization. For instance, 7-amino-4-methylcoumarin, a related aminocoumarin, has shown potent antitubercular activity. nih.gov
Importance of Stereochemistry, Particularly the (S)-Configuration, for Bioactivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For chroman derivatives, the spatial arrangement of substituents can dramatically impact their interaction with chiral biological macromolecules like enzymes and receptors. The (S)-configuration at a stereocenter, such as the C4 position in chroman-4-amines, can lead to a specific three-dimensional orientation that is optimal for binding to a target protein, resulting in enhanced potency or a distinct pharmacological profile compared to its (R)-enantiomer or the racemic mixture. While the broader literature on chroman derivatives highlights the general importance of stereochemistry for bioactivity, specific detailed studies on the differential activity of (S)- and (R)-7-methylchroman-4-amine are not extensively documented in the provided search results. However, the principle remains a fundamental concept in medicinal chemistry.
Contextualizing (S)-7-Methylchroman-4-amine Hydrochloride within the Chroman Chemical Space
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1956436-49-9 |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Storage Temperature | Refrigerator |
Data sourced from commercial supplier information. sigmaaldrich.com
Table 2: Biological Activities of Chroman and Chromene Derivatives
| Compound Class | Reported Biological Activities |
| Chromene Derivatives | Antiviral, Anticancer, Anti-inflammatory, Antitumour, Antimicrobial, Antiproliferative, Anticholinesterase, Antivascular, TNF-α inhibitor, Antifungal, Estrogenic, Herbicidal, Analgesic, Anticonvulsant, Antituberculosis, Antidiabetic, Anti-influenza, Antispasmolytic, Anti-HIV, Anticoagulant, Antioxidant, Anti-anaphylactic. researchgate.net |
| Chromone (B188151) and Chromanone Derivatives | Antifungal, Antimicrobial, Anticancer, Antiviral, Antihypertensive, Anti-inflammatory, Enzyme inhibition. nih.gov |
| 3-Benzylidene chroman-4-one analogs | Antifungal, Antioxidant, Anticancer. tandfonline.com |
| 7-Amino-4-methylcoumarin | Antitubercular. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S)-7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKGPURQDGVONT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956436-49-9 | |
| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-7-methyl-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956436-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for S 7 Methylchroman 4 Amine Hydrochloride
Strategic Approaches to the Chroman-4-amine (B2768764) Scaffold Synthesis
The construction of the chroman-4-amine scaffold is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods can be employed, each with its own advantages and limitations. The primary approaches involve the formation of the chroman ring system followed by the introduction of the amine functionality.
Friedel-Crafts Alkylation Routes to Chroman Derivatives
The Friedel-Crafts reaction is a fundamental method for the formation of carbon-carbon bonds on aromatic rings and can be adapted for the synthesis of chromanones, the precursors to chroman-4-amines. researchgate.net In a typical approach, an appropriately substituted phenol, such as m-cresol, can react with an acrylic acid derivative or a related three-carbon synthon in the presence of a Lewis acid catalyst. The intramolecular variant of the Friedel-Crafts reaction is particularly useful for the cyclization step to form the chroman-4-one ring.
The synthesis of 7-methylchroman-4-one (B99835), the direct precursor to 7-methylchroman-4-amine (B1317413), can be envisioned through the Friedel-Crafts cyclization of 3-(m-tolyloxy)propanoic acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.
| Reactant | Reagent | Conditions | Product | Yield (%) |
| 3-(m-tolyloxy)propanoic acid | Polyphosphoric acid (PPA) | Heat | 7-Methylchroman-4-one | Moderate to Good |
| 3-(m-tolyloxy)propanoic acid | Eaton's reagent (P₂O₅/MeSO₃H) | Room Temperature | 7-Methylchroman-4-one | Good to High |
This is an interactive data table based on typical Friedel-Crafts cyclization reactions for chromanone synthesis.
Reductive Amination of Corresponding Ketones
Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes. researchgate.net In the context of synthesizing 7-methylchroman-4-amine, this method involves the reaction of 7-methylchroman-4-one with an amine source in the presence of a reducing agent. acs.org This two-step, one-pot process first involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. nih.gov The choice of amine source can be ammonia (B1221849), an ammonia equivalent, or a primary amine if a secondary amine is the target. For the synthesis of a primary amine like 7-methylchroman-4-amine, ammonium (B1175870) acetate (B1210297) or ammonia in a suitable solvent is commonly used.
| Ketone | Amine Source | Reducing Agent | Solvent | Product |
| 7-Methylchroman-4-one | NH₄OAc | NaBH₃CN | Methanol | 7-Methylchroman-4-amine |
| 7-Methylchroman-4-one | NH₃/MeOH | H₂/Pd-C | Methanol | 7-Methylchroman-4-amine |
| 7-Methylchroman-4-one | NH₄OAc | NaBH(OAc)₃ | Dichloroethane | 7-Methylchroman-4-amine |
This is an interactive data table illustrating common conditions for reductive amination.
Amination Reactions, Including Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. ijpcbs.com This reaction has revolutionized the synthesis of aryl amines and can be applied to the synthesis of chroman-4-amines, particularly when starting from a precursor with a leaving group at the 4-position, such as a halide or triflate. While direct amination of a 4-hydroxychroman derivative is challenging, conversion of the hydroxyl group to a better leaving group allows for the application of this methodology.
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide or triflate, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired amine and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.
| Substrate | Amine | Catalyst | Ligand | Base | Product |
| 4-Bromo-7-methylchromane | Ammonia | Pd₂(dba)₃ | XPhos | NaOtBu | 7-Methylchroman-4-amine |
| 4-Triflyloxy-7-methylchromane | Benzophenone imine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-(7-Methylchroman-4-yl)benzophenone imine |
This is an interactive data table showing representative conditions for Buchwald-Hartwig amination.
Enantioselective Synthesis of (S)-7-Methylchroman-4-amine Hydrochloride
Achieving the desired (S)-enantiomer of 7-methylchroman-4-amine requires an enantioselective synthetic strategy. This can be accomplished through various methods, including the use of chiral auxiliaries to direct the stereochemical outcome of a reaction or the application of asymmetric catalysis.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of (S)-7-methylchroman-4-amine, a chiral auxiliary can be attached to the nitrogen atom of an imine derived from 7-methylchroman-4-one. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the chiral auxiliary, would yield the desired (S)-amine. A common and effective class of chiral auxiliaries for this purpose are the sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, developed by Ellman.
The condensation of 7-methylchroman-4-one with (R)-tert-butanesulfinamide would yield the corresponding N-sulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent, would preferentially form one diastereomer of the sulfinamide adduct. Subsequent acidic cleavage of the N-S bond would then provide the enantiomerically enriched (S)-7-methylchroman-4-amine.
| Imine Precursor | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio | Final Product |
| 7-Methylchroman-4-one | (R)-tert-Butanesulfinamide | NaBH₄ | >95:5 | (S)-7-Methylchroman-4-amine |
| 7-Methylchroman-4-one | (S)-α-Methylbenzylamine | H₂/Pd-C | Variable | (S)-7-Methylchroman-4-amine |
This is an interactive data table illustrating the use of chiral auxiliaries in asymmetric synthesis.
Asymmetric Catalysis in Chroman Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of (S)-7-methylchroman-4-amine, asymmetric reduction of 7-methylchroman-4-one or its corresponding imine is a promising strategy.
Asymmetric hydrogenation or transfer hydrogenation of 7-methylchroman-4-one using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP, DuPhos), can produce the chiral alcohol (S)-7-methylchroman-4-ol with high enantioselectivity. This alcohol can then be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via an Sₙ2 reaction after activation of the hydroxyl group.
Alternatively, the direct asymmetric reductive amination of 7-methylchroman-4-one can be achieved using a chiral catalyst. This involves the in-situ formation of an imine, which is then enantioselectively reduced by the chiral catalyst and a hydride source. Chiral phosphoric acids and other organocatalysts have also been shown to be effective in promoting asymmetric reactions for the synthesis of chiral chromane (B1220400) derivatives.
| Substrate | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Product |
| 7-Methylchroman-4-one | RuCl₂(S)-BINAPn / H₂ | Asymmetric Hydrogenation | >98% | (S)-7-Methylchroman-4-ol |
| 7-Methylchroman-4-one | Chiral Phosphoric Acid / Hantzsch Ester | Asymmetric Reductive Amination | up to 95% | (S)-7-Methylchroman-4-amine |
| 7-Methylchroman-4-one Oxime | Chiral Iridium Complex / H₂ | Asymmetric Hydrogenation | High | (S)-7-Methylchroman-4-amine |
This is an interactive data table summarizing asymmetric catalytic approaches.
Finally, the enantiomerically pure (S)-7-methylchroman-4-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to facilitate its isolation, purification, and storage as a stable, crystalline solid.
Resolution Techniques for Enantiomeric Enrichment
The isolation of the desired (S)-enantiomer of 7-Methylchroman-4-amine from its racemic mixture is a critical step, achievable through several specialized techniques. The primary methods employed are classical diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation This is a well-established and widely used method for separating enantiomers of chiral amines. libretexts.orglibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated through fractional crystallization. libretexts.orgwikipedia.orgulisboa.pt
The general procedure involves:
Reaction of racemic 7-methylchroman-4-amine with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. libretexts.org
Formation of two diastereomeric salts: (S)-amine·(R,R)-acid and (R)-amine·(R,R)-acid.
Due to differences in solubility, one diastereomeric salt will preferentially crystallize from the solution.
The crystallized salt is isolated by filtration.
The pure (S)-7-Methylchroman-4-amine is then liberated from the salt by treatment with a base, which removes the chiral resolving agent. libretexts.org
The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined through empirical screening. wikipedia.org
Interactive Table: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric acid | Acidic | Resolution of racemic bases. libretexts.orgulisboa.pt |
| (-)-Mandelic acid | Acidic | Resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Acidic | Resolution of racemic bases. libretexts.orgwikipedia.org |
| Brucine | Basic | Resolution of racemic acids. libretexts.org |
| (R)-1-Phenylethanamine | Basic | Resolution of racemic acids. libretexts.org |
Enzymatic Kinetic Resolution Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative for enantiomeric enrichment. This technique utilizes an enzyme, most commonly a lipase (B570770), to catalyze a reaction (typically acylation) on one enantiomer at a much faster rate than the other. researchgate.net
For a racemic amine, the process can be described as follows:
The racemic 7-methylchroman-4-amine and an acyl donor (e.g., an alkyl ester) are exposed to an enzyme like subtilisin or Candida antarctica lipase B (CALB). researchgate.netnih.gov
The enzyme selectively catalyzes the acylation of one enantiomer (for instance, the R-enantiomer), forming an amide.
The reaction is stopped at approximately 50% conversion, resulting in a mixture of the unreacted (S)-amine and the newly formed (R)-amide.
These two compounds, having different functional groups, can be easily separated by standard chemical techniques like extraction or chromatography.
This method's key limitation is a theoretical maximum yield of 50% for a single enantiomer. rsc.org However, its high selectivity often results in products with very high enantiomeric excess. researchgate.net Continuous reactor processes have been developed for industrial-scale enzymatic resolutions. nih.gov
Salt Formation and Purification Strategies for Hydrochloride Derivatives
Once the enantiomerically pure (S)-7-Methylchroman-4-amine free base is obtained, it is converted into its hydrochloride salt to improve stability and handling properties. This is followed by purification to meet stringent purity requirements.
Salt Formation The formation of the hydrochloride salt is a straightforward acid-base reaction. The purified (S)-amine is dissolved in a suitable organic solvent, and then treated with hydrochloric acid. nih.gov Several methods can be employed for this step:
Using HCl in an organic solvent: A solution of hydrogen chloride in a solvent like dioxane, ethanol, or diethyl ether is added to the amine solution. nih.govresearchgate.net
Using aqueous HCl: In some cases, aqueous hydrochloric acid can be used, followed by extraction or precipitation. rsc.org
Using gaseous HCl: Bubbling anhydrous hydrogen chloride gas through the amine solution can precipitate the hydrochloride salt directly, which is often a very clean method. researchgate.net
The choice of method depends on the solubility of the resulting salt in the chosen solvent system and the desired level of purity.
Purification Strategies The crude this compound may contain impurities from the synthesis or salt formation steps. Several techniques are used for its purification.
Interactive Table: Purification Methods for Amine Hydrochloride Salts
| Method | Description | Key Considerations | Reference |
|---|---|---|---|
| Recrystallization | The most common method. The crude salt is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly. The pure crystals are collected by filtration. | Solvent selection is critical. 2-Propanol is often preferred for hydrochloride salts. An anti-solvent (like diethyl ether) can be added to induce precipitation. | researchgate.net |
| Washing / Slurrying | The solid salt is washed or stirred (slurried) with a solvent in which it is insoluble. This removes impurities that are soluble in that solvent. | Solvents like acetone, ethyl acetate, or hexane (B92381) are commonly used to remove non-polar or organic impurities. | researchgate.net |
| Activated Charcoal Treatment | The salt is dissolved and treated with activated charcoal to adsorb colored impurities. The charcoal is then removed by filtration. | Useful for removing high-molecular-weight, colored by-products. | researchgate.net |
| Vaporization / Sublimation | An industrial method where the amine salt is heated and vaporized in the presence of excess HCl gas to prevent decomposition, then condensed to yield a pure product. | Requires specialized equipment and is suitable for large-scale, thermally stable salts. | google.com |
Green Chemistry Principles in the Synthesis of Chroman-4-amines
The application of green chemistry principles to the synthesis of chroman-4-amines is an area of active research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The synthesis of the chroman-4-amine scaffold generally proceeds via the formation of a substituted chroman-4-one, followed by reductive amination. Green strategies can be applied to both stages.
Green Synthesis of the Chroman Core: Modern synthetic methods are moving away from traditional multi-step procedures that may involve harsh conditions. researchgate.net Greener alternatives include:
Photocatalysis: Visible-light-driven photoredox catalysis has emerged as a powerful and green strategy for constructing the chroman-4-one ring system via radical cascade cyclizations. researchgate.netrsc.orgresearchgate.net
Reusable Catalysts: The use of heterogeneous, recyclable acid catalysts like Amberlyst-15 offers a more sustainable approach to the cyclization reactions needed to form the chromone (B188151) precursor. arkat-usa.org
Multi-Component Reactions (MCRs): For related structures like 2-amino-4H-chromenes, one-pot MCRs are highly efficient. jetir.org These reactions combine three or more starting materials in a single step, often in environmentally benign solvents like water or ethanol. jetir.orgresearchgate.net This approach significantly reduces the number of synthetic steps, energy consumption, and waste production. jetir.org
Green Catalytic Systems for Chromene Synthesis
| Catalyst System | Solvent | Key Green Advantage(s) | Reference |
|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Ethanol/Water | Mild reaction conditions, use of eco-friendly solvent. | jetir.org |
| DMAP (organocatalyst) | Water | Recyclable catalyst, avoids hazardous solvents, simple recrystallization for purification. | researchgate.net |
| Nano-kaoline/BF3/Fe3O4 | Solvent-free | Recyclable magnetic nanocatalyst, solvent-free conditions, high yield, short reaction times. | sharif.edu |
| NS-doped Graphene Quantum Dots | Ethanol | Cost-effective, recyclable catalyst with high product yields and easy work-up. | nih.gov |
Greener Reductive Amination: The conversion of the 7-methylchroman-4-one intermediate to the final amine is achieved through reductive amination. Green improvements in this area focus on one-pot procedures and the use of safer reagents. For instance, facile one-pot reductive aminations using stable reducing agents like borane-ammonia complexes with a titanium catalyst have been developed, which can proceed in the open air and avoid more hazardous reagents. rsc.orgnih.gov
Chemical Reactivity and Derivatization Strategies of S 7 Methylchroman 4 Amine Hydrochloride
Reactions Involving the Amine Functional Group
The primary amine group is the most reactive site for nucleophilic attack in (S)-7-Methylchroman-4-amine. Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which can readily participate in bond formation with various electrophiles.
Protonation Equilibria and Ammonium (B1175870) Salt Formation
As a primary amine, the nitrogen atom in (S)-7-Methylchroman-4-amine possesses a lone pair of electrons, rendering it a Brønsted-Lowry base. This basicity allows it to readily accept a proton (H⁺) from an acid. In the presence of an acid like hydrochloric acid (HCl), an acid-base reaction occurs, leading to the formation of the corresponding ammonium salt, (S)-7-Methylchroman-4-ammonium chloride.
This reaction is an equilibrium process, but with a strong acid like HCl, the equilibrium lies far to the right, favoring the formation of the salt. The salt form significantly increases the water solubility of the compound compared to the free amine. The stability and crystalline nature of the hydrochloride salt make it the preferred form for storage and handling of the compound.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| (S)-7-Methylchroman-4-amine | Hydrochloric Acid (HCl) | (S)-7-Methylchroman-4-amine hydrochloride | Protonation / Salt Formation |
N-Alkylation Reactions and Derivative Synthesis
The amine group can act as a nucleophile, attacking electrophilic carbon atoms to form new carbon-nitrogen bonds. N-alkylation introduces alkyl substituents onto the nitrogen atom. A common method involves the reaction with alkyl halides (e.g., alkyl bromides or iodides) via a nucleophilic substitution (SN2) mechanism. However, a significant challenge with this method is controlling the degree of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium salt. Using a large excess of the primary amine can favor mono-alkylation.
A more controlled and widely used method for mono-alkylation is reductive amination. This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This strategy avoids the issue of over-alkylation.
| Alkylation Method | Electrophile/Reagent | Reducing Agent (if any) | General Product |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide (R-X) | None | N-Alkyl-(S)-7-methylchroman-4-amine (mixture of products possible) |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | NaBH(OAc)₃, NaBH₃CN | N-Alkyl-(S)-7-methylchroman-4-amine (controlled mono-alkylation) |
Acylation Reactions to Form Amides
Primary amines readily undergo acylation when treated with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to produce amides. The reaction with an acyl chloride is typically rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the stable amide bond. A base, often an excess of the amine itself or a non-nucleophilic base like pyridine, is typically added to neutralize the HCl byproduct.
Amides can also be synthesized directly from carboxylic acids and amines using coupling agents or by heating to drive off water. Boron-based reagents, for instance, can facilitate this direct condensation under milder conditions.
| Acylating Agent | General Formula | Product Class | Key Conditions |
|---|---|---|---|
| Acyl Chloride | R-COCl | N-Substituted Amide | Often requires a base (e.g., pyridine, excess amine) |
| Acid Anhydride (B1165640) | (R-CO)₂O | N-Substituted Amide | Generally milder than acyl chlorides |
| Carboxylic Acid | R-COOH | N-Substituted Amide | Requires heat or a coupling agent (e.g., DCC, EDC, B(OCH₂CF₃)₃) |
Aminolysis Reactions with Electrophilic Centers
Aminolysis refers to the reaction in which an amine acts as a nucleophile, causing the cleavage of a bond in another molecule. A prominent example is the ring-opening of epoxides. The nitrogen atom of (S)-7-Methylchroman-4-amine can attack one of the electrophilic carbon atoms of an epoxide ring, leading to the formation of a β-amino alcohol. In the case of unsymmetrical epoxides, the reaction can yield two regioisomers, with the outcome often dependent on steric hindrance and reaction conditions (acidic vs. basic). Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom (SN2-type attack). This reaction is a valuable strategy for synthesizing functionalized derivatives with potential biological applications.
| Electrophile | Reaction Type | Product | Notes |
|---|---|---|---|
| Epoxide (Oxirane) | Nucleophilic Ring-Opening | β-Amino alcohol | Attack at the less substituted carbon is common under neutral/basic conditions. |
Modifications of the Chroman Ring System
The chroman ring system contains an aromatic benzene (B151609) ring that is susceptible to electrophilic aromatic substitution (EAS). The existing substituents on this ring dictate the position and rate of further substitutions.
Substitution Reactions on the Aromatic Ring
The aromatic ring of the
Functionalization at Other Chroman Positions
The structure of (S)-7-Methylchroman-4-amine possesses several sites amenable to chemical modification beyond the primary amine at the C4 position. The principal locations for further functionalization are the aromatic benzene ring (positions C5, C6, and C8) and the benzylic methyl group at C7.
The aromatic ring of the 7-methylchroman (B1602127) core is rendered highly susceptible to electrophilic aromatic substitution (EAS) reactions. This heightened reactivity is a consequence of the electronic effects of two key substituents: the cyclic ether oxygen at position 1 and the methyl group at position 7. numberanalytics.commasterorganicchemistry.com Both the alkoxy group (-OR) and the alkyl group (-CH₃) are classified as activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus accelerating the rate of electrophilic attack compared to unsubstituted benzene. libretexts.orglibretexts.org
The directing influence of these substituents is crucial for predicting the outcome of functionalization. Both the alkoxy and alkyl groups are ortho, para-directors. msu.edu
The C1-alkoxy group directs incoming electrophiles to the C8 position (ortho) and the C6 position (para).
The C7-methyl group directs electrophiles to the C8 and C6 positions (both are ortho to C7).
The combined influence of these two groups is a powerful reinforcing effect, which strongly activates the C6 and C8 positions for electrophilic substitution. msu.edu Standard EAS reactions are therefore expected to proceed with high preference for these sites. For instance, the nitration of the closely related 7-hydroxy-4-methyl coumarin (B35378) scaffold yields a mixture of 6-nitro and 8-nitro derivatives, confirming the directing influence of the C7-methyl and the activating oxygen group. researchgate.netresearchgate.net
Beyond the aromatic ring, the methyl group at C7 offers another handle for derivatization. As a benzylic position, its C-H bonds are weaker and susceptible to free-radical reactions, such as halogenation. msu.edu
The table below summarizes potential derivatization reactions at these alternative positions.
| Reaction Type | Target Position(s) | Typical Reagents & Conditions | Expected Product | Ref. |
| Nitration | C6 and C8 | Conc. HNO₃, Conc. H₂SO₄, 0°C | 6-Nitro and 8-Nitro derivatives | researchgate.netmasterorganicchemistry.com |
| Halogenation | C6 and C8 | Br₂, FeBr₃ or AlCl₃ | 6-Bromo and 8-Bromo derivatives | libretexts.orgyoutube.com |
| Friedel-Crafts Acylation | C6 and C8 | Acyl halide (e.g., CH₃COCl), AlCl₃ | 6-Acyl and 8-Acyl derivatives | wikipedia.orgmasterorganicchemistry.com |
| Friedel-Crafts Alkylation | C6 and C8 | Alkyl halide (e.g., CH₃CH₂Cl), AlCl₃ | 6-Alkyl and 8-Alkyl derivatives | wikipedia.orgmt.com |
| Sulfonation | C6 and C8 | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 6-Sulfonic acid and 8-Sulfonic acid derivatives | libretexts.org |
| Benzylic Bromination | C7-Methyl | N-Bromosuccinimide (NBS), light (hν) or radical initiator (AIBN) | 7-(Bromomethyl)chroman derivative | msu.edu |
Chemo- and Regioselective Transformations
Achieving specific derivatization of this compound requires careful control of both chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs).
Chemoselectivity
The primary challenge in chemoselectivity is differentiating the reactivity of the C4-amino group from the aromatic ring. While the aromatic ring is activated toward electrophiles, the C4-amine is a potent nucleophile. In its free base form, the amino group (-NH₂) is a powerful activating ortho, para-director. However, most electrophilic aromatic substitutions are conducted in strong acid, which protonates the amine to form an ammonium salt (-NH₃⁺). msu.edu The ammonium group is strongly deactivating and a meta-director, which would prevent or unfavorably alter the desired EAS reaction on the electron-rich aromatic ring. masterorganicchemistry.com
To ensure selective functionalization of the aromatic ring, the C4-amine must be protected. A common strategy involves converting the amine to an amide, for example, an acetamide (B32628) (-NHCOCH₃), by reacting it with acetyl chloride or acetic anhydride. The resulting amide is significantly less nucleophilic and basic than the free amine. While it is still an ortho, para-directing group, it is less activating and is stable under many EAS conditions. This protection strategy effectively "masks" the amine, allowing electrophilic attack to proceed selectively on the activated aromatic nucleus as intended. The protecting group can be removed later via hydrolysis to restore the primary amine.
Regioselectivity
Once the amine is protected, the regioselectivity of electrophilic aromatic substitution is overwhelmingly dictated by the reinforcing effects of the C1-alkoxy and C7-methyl groups. As previously discussed, these groups cooperatively direct incoming electrophiles to the C6 and C8 positions.
The distribution of products between the C6 and C8 isomers depends on a balance of electronic and steric factors.
Electronic Factors : Both positions are strongly activated. The para relationship to the powerful activating alkoxy donor may slightly favor substitution at C6, while the ortho relationship favors C8.
Steric Factors : The C8 position is flanked by two substituents (the C7-methyl group and the C1-oxygen of the pyran ring), making it more sterically hindered than the C6 position.
Consequently, a mixture of 6-substituted and 8-substituted isomers is often expected. The precise ratio can be influenced by the size of the incoming electrophile and the specific reaction conditions. For example, in the nitration of the analogous 7-hydroxy-4-methyl coumarin, a mixture of the 6-nitro and 8-nitro products is indeed observed. researchgate.net This outcome highlights that while substitution is highly regioselective for the C6/C8 positions over other sites, separating the resulting isomers may be necessary to obtain a single, pure derivative.
The following table outlines strategies for achieving selective transformations.
| Goal | Strategy | Reagents/Steps | Rationale | Ref. |
| Selective Aromatic Functionalization | Amine Protection | 1. (S)-7-Methylchroman-4-amine + Acetic Anhydride2. EAS Reaction (e.g., Nitration)3. Deprotection (Acid/Base Hydrolysis) | The acetamide protecting group prevents protonation under acidic EAS conditions and directs reactivity to the aromatic ring. | msu.edu |
| Control of Regioselectivity (C6 vs. C8) | Not fully controllable, but influenced by sterics | Use of bulky vs. small electrophiles. Careful optimization of reaction conditions (temperature, solvent). | Bulky electrophiles may show a higher preference for the less sterically hindered C6 position. | msu.eduresearchgate.net |
Investigation of Biological Activities and Pharmacological Potential
Neuroprotective Effects and Associated Mechanisms
Chroman derivatives have shown promise as neuroprotective agents, acting through various mechanisms to protect neuronal cells from damage. nih.govmdpi.com Excitotoxicity, primarily mediated by the overstimulation of N-methyl-d-aspartate (NMDA) receptors, and oxidative stress are key contributors to neuronal damage in neurodegenerative diseases. nih.govmdpi.com
One studied chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit excitotoxic neuronal cell damage induced by glutamate (B1630785) or NMDA. nih.govmdpi.com The neuroprotective action of this compound is linked to the phosphorylation of the ERK1/2-CREB signaling pathway, which plays a crucial role in neuronal survival and plasticity. nih.govmdpi.com The inhibition of NMDA-induced toxicity by BL-M was significantly reversed by a MEK inhibitor, confirming the essential role of the ERK1/2 pathway in its neuroprotective effect. nih.gov Flavonoids, which can contain chroman structures, are also recognized for their neuroprotective effects due to their anti-inflammatory, anti-apoptotic, and antioxidant properties. mdpi.com
Antioxidant Activity and Oxidative Stress Mitigation Pathways
The chroman ring is a core component of tocopherols (B72186) (vitamin E), which are well-known for their potent antioxidant activity. This property is often retained in synthetic chroman derivatives. These compounds can mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. nih.govnih.govnih.gov
For instance, the chromene derivative BL-M demonstrated marked antioxidant activity by potently inhibiting intracellular reactive oxygen species (ROS) generated by glutamate and NMDA, and also by inhibiting lipid peroxidation in rat brain homogenates. nih.govmdpi.com Similarly, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides exhibited potent inhibition of lipid peroxidation initiated by Fe2+ and ascorbic acid, with some derivatives being three times more potent than the standard antioxidant trolox. nih.gov The antioxidant potential of chroman derivatives is often attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov Studies on various chroman and coumarin (B35378) derivatives have consistently highlighted their potential to counteract oxidative stress. researchgate.netajptr.comnih.gov
Evaluation of Antitumor and Antiproliferative Properties
The chroman scaffold has been identified as a promising framework for the development of novel anticancer agents. nih.govnih.gov Derivatives of chroman-4-one have shown significant antiproliferative effects against a variety of cancer cell lines. nih.govacs.org
One approach has been the development of chroman-4-one and chromone-based inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes related to cancer. acs.orgacs.org These inhibitors demonstrated antiproliferative effects that correlated with their potency for SIRT2 inhibition. acs.org Other synthetic chroman-4-one derivatives have been evaluated by the National Cancer Institute, with compounds bearing a thiochromanone skeleton showing notable anticancer activity across numerous human tumor cell lines. nih.gov Furthermore, chroman carboxamide analogs have also been reported to possess antiproliferative activities against several human cancer cell lines. researchgate.net
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many anticancer drugs. nih.gov This process can be mediated by a family of proteases called caspases. nih.govnih.gov The activation of initiator caspases (like caspase-8 and -9) leads to the activation of executioner caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to cell death. nih.gov
The antitumor properties of chroman derivatives have been demonstrated across a range of cancer cell lines. The specific activity often depends on the substitution pattern of the chroman ring.
| Compound Class | Cancer Cell Line | Effect | Reference |
| Chroman-4-one SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative | acs.org |
| Thiochroman-4-one (B147511) derivatives | Various (NCI-60 panel) | Anticancer | nih.gov |
| Chroman carboxamide analogs | HeLa (Cervical), HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Antiproliferative | researchgate.net |
| Hexahydrobenzo[g]chromen-4-one derivatives | T-47D, MCF-7, MDA-MB-231 (Breast) | Cytotoxic, Apoptosis induction | nih.gov |
As shown in the table, chroman-based compounds have been effective against breast, lung, cervical, and liver cancer cell lines, among others. For example, specific hexahydrobenzo[g]chromen-4-one derivatives were found to be most potent against the T-47D breast cancer cell line. nih.gov
Antibacterial Efficacy and Antimicrobial Spectrum
Chroman derivatives have also been investigated for their antimicrobial properties. The core structure can be modified to create compounds with activity against various bacterial strains. nih.govias.ac.in
The antibacterial spectrum of chroman derivatives can vary significantly based on their chemical structure. For instance, a study on 2-amino-4H-chromenes revealed that the nature of the substituents on the molecule strongly influences their activity against both Gram-positive and Gram-negative bacteria. ias.ac.in
Certain 3-benzylidene-4-chromanone (B8775485) derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Spiropyrrolidines that incorporate a chroman-4-one or thiochroman-4-one scaffold have also been synthesized and evaluated for their antibacterial activity, with several compounds displaying moderate to excellent activity against pathogenic organisms. mdpi.com
Below is a summary of the observed antibacterial activity for some classes of chroman derivatives.
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| 2-amino-4H-chromene derivatives | Bacillus subtilis, Staphylococcus aureus | Escherichia coli | ias.ac.in |
| 3-benzylidene-4-chromanone derivatives | Active | Active | nih.gov |
| Spiropyrrolidines with chroman-4-one | Active against screened strains | Active against screened strains | mdpi.com |
Potential in Resistant Strain Management
The chroman scaffold, the core structure of (S)-7-Methylchroman-4-amine hydrochloride, has been featured in derivatives exhibiting promising activities against various resistant microbial and parasitic strains. This suggests a potential, though not yet directly studied, role for this class of compounds in managing drug resistance.
Research into chromone (B188151) derivatives, which are structurally related to chromans, has identified compounds with antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, certain 3-benzylidene-4-chromanone derivatives have been investigated as potential efflux pump inhibitors. nih.gov Efflux pumps are a common mechanism by which bacteria develop resistance to antibiotics, and their inhibition can restore the efficacy of existing drugs. nih.gov
The therapeutic potential of this scaffold extends to antifungal applications. A study on (E)-3-benzylidene-chroman-4-one, a chromanone derivative, demonstrated fungicidal activity against several Candida species, which are known for their increasing resistance to common antifungal treatments. semanticscholar.org In the realm of parasitology, derivatives of the related thiochroman-4-one scaffold have shown significant activity against Leishmania panamensis, with one compound exhibiting a high selectivity index that surpassed the reference drug amphotericin B. nih.gov These findings collectively underscore the potential of the chroman framework as a foundational structure for developing novel agents to combat drug-resistant pathogens. nih.govnih.gov
Interaction with Key Biological Macromolecules
Cytochrome P450 Enzyme Interaction and Implications for Drug Metabolism
Cytochrome P450 (CYP) enzymes are a critical family of proteins responsible for the metabolism of a vast majority of clinically used drugs. mdpi.com Interactions with these enzymes, either as a substrate, inhibitor, or inducer, can significantly alter a drug's efficacy and safety profile, leading to potential drug-drug interactions. mdpi.com Investigating the interaction of new chemical entities with CYP isoforms is therefore a crucial step in drug discovery.
For the chroman scaffold, studies on chroman-4-one derivatives have provided initial insights into their toxicological profile and potential for metabolic drug interactions. In one study, three different chroman-4-one compounds were evaluated for inhibitory activity against five major human CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These enzymes are responsible for processing approximately 75% of known pharmaceuticals. nih.gov The results indicated that the chroman-4-one compounds generally possessed a safe profile, showing little to no inhibition of most enzymes tested. nih.gov Only one of the three tested compounds exhibited significant inhibition, and this was limited to a single isoform, CYP2C19. nih.gov
This generally low level of CYP inhibition by chroman-4-one analogues suggests that compounds based on this scaffold might have a low propensity for causing mechanism-based drug-drug interactions. nih.gov Such a profile is advantageous for developing therapeutic agents, as it implies a reduced risk of altering the metabolism of co-administered medications. However, as related compounds like coumarins are known to be metabolized by CYP enzymes, further investigation into the specific metabolic pathways of this compound is warranted to fully characterize its pharmacokinetic profile. nih.govacs.org
Ligand Binding to Receptors and Enzymes
The chroman ring system is a versatile scaffold that has been incorporated into ligands designed to bind with high affinity to a diverse range of biological macromolecules, including receptors and enzymes implicated in various disease states.
Neurotransmitter Receptors and Transporters:
Serotonin (B10506) Systems: Lactam-fused chroman derivatives with 3-amino substituents have been shown to possess dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT), key targets in the treatment of depression and anxiety. doi.org
Adrenergic Receptors: Analogues of 4-phenylchroman have been evaluated for their binding affinity and selectivity for α(1)-adrenoreceptor subtypes (α(1A), α(1B), and α(1D)), which are involved in cardiovascular regulation. nih.gov
Nuclear Receptors:
Estrogen Receptors: A series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives were specifically designed as pure antiestrogens. These compounds demonstrated the ability to bind to the estrogen receptor (ER) and promote its downregulation, an important mechanism in treating hormone-dependent breast cancer. nih.govresearchgate.net
Enzymes:
Neurodegenerative Disease Targets: Chroman-4-amines are being actively investigated for their potential to inhibit enzymes associated with neurodegenerative conditions like Alzheimer's disease. Targets of interest include cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). researchgate.net
Parasitic Enzymes: Chroman-4-one derivatives have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an enzyme essential for the survival of trypanosomal and leishmanial parasites. mdpi.com
Metabolic Enzymes: In silico studies have predicted that 3-formyl chromone derivatives can exhibit a strong binding affinity for proteins such as insulin-degrading enzyme (IDE), suggesting a potential role in diabetes research. nih.gov
This wide array of targets highlights the utility of the chroman structure as a foundational element in medicinal chemistry for creating specific and potent ligands.
Sirtuin Inhibition and its Role in Cellular Processes
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylase enzymes that play crucial roles in regulating cellular processes, including cell cycle, metabolism, DNA repair, and aging. nih.gov Consequently, they have emerged as important therapeutic targets for age-related diseases, cancer, and neurodegenerative disorders. nih.govhelsinki.fi Specifically, SIRT2 has been implicated in the regulation of α-tubulin acetylation and the progression of neurodegenerative conditions like Parkinson's disease, making its inhibition a topic of significant interest. nih.gov
Numerous studies have identified derivatives of chroman-4-one, a close structural analogue of (S)-7-Methylchroman-4-amine, as potent and selective inhibitors of SIRT2. acs.orgnih.govresearchgate.net These compounds have been shown to inhibit SIRT2 activity at low micromolar concentrations while displaying high selectivity over other isoforms like SIRT1 and SIRT3. nih.govacs.org The inhibitory activity of several chroman-4-one analogues against SIRT2 is detailed in the table below.
| Compound | Substitutions | SIRT2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 | nih.gov |
| (S)-8-bromo-6-chloro-2-pentylchroman-4-one | (S)-2-pentyl, 6-chloro, 8-bromo | 1.5 | researchgate.net |
| 8-bromo-6-chloro-2-pentylchroman-4-one (racemate) | 2-pentyl, 6-chloro, 8-bromo | 4.3 | researchgate.net |
| 6,8-dichloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-chloro | 3.7 | researchgate.net |
| 6-bromo-2-propylchroman-4-one | 2-propyl, 6-bromo | 10.6 | acs.org |
The demonstrated ability of the chroman-4-one scaffold to selectively inhibit SIRT2 suggests that other chroman derivatives, including those from the chroman-4-amine (B2768764) class, may also possess the potential to modulate sirtuin activity.
Analogues and Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies of various chroman analogues have provided valuable insights into how chemical modifications to the core scaffold influence biological activity across different targets.
For Sirtuin 2 (SIRT2) Inhibition: SAR studies on chroman-4-one inhibitors have revealed several key structural features required for potent and selective SIRT2 inhibition. acs.org
Position 2: An alkyl chain of three to five carbons is optimal for activity. For instance, a pentyl group was found to be more effective than both shorter (propyl) and longer (heptyl) chains. acs.org
Positions 6 and 8: The presence of large, electron-withdrawing groups, such as bromine or chlorine, significantly enhances inhibitory potency. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as one of the most potent inhibitors. nih.gov
Position 4: An intact carbonyl group (C=O) at the 4-position was found to be crucial for high potency. nih.gov
Stereochemistry: The S-enantiomer of 8-bromo-6-chloro-2-pentylchroman-4-one was shown to be the more active isomer (eutomer), with an IC₅₀ of 1.5 µM compared to the racemate's 4.3 µM. researchgate.net
For Receptor Binding:
Estrogen Receptor (ER): For antiestrogenic activity in 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives, the relative stereochemistry between positions 3 and 4, the methyl group at position 3, and a long sulfoxide-containing side chain at position 4 were all determined to be important for strong receptor binding and activity. nih.gov
5-HT1A Receptor/SERT: In lactam-fused 3-aminochroman derivatives, the stereochemistry at the 3-position and the nature of the substituent on the amino group (e.g., cyclopropylmethyl) played a significant role in determining affinity and functional activity as antagonists. doi.org
These SAR insights demonstrate that modifications at nearly every position of the chroman ring can profoundly impact biological activity and target selectivity. For this compound, the specific (S)-configuration at position 4, the methyl group at position 7, and the primary amine at position 4 are all critical determinants of its yet-to-be-fully-characterized pharmacological profile.
Stereochemical Investigations and Chiral Recognition
Impact of (S)-Stereochemistry on Biological Activity and Selectivity
The stereochemistry of a molecule is fundamentally important for its biological function. libretexts.org The arrangement of atoms in three-dimensional space dictates how a molecule interacts with chiral biological entities like enzymes and receptors. libretexts.orgnih.gov For most chiral compounds, only one enantiomer is responsible for the desired pharmacological effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov
The (S)-configuration of 7-Methylchroman-4-amine (B1317413) hydrochloride determines its specific interaction with biological targets. Generally, stereochemistry has a profound impact on a drug's action, influencing its binding to targets, metabolism, and distribution. nih.gov The three-dimensional structure of the (S)-enantiomer allows it to fit into a specific binding site on a receptor or enzyme, much like a key fits into a lock. nih.gov The corresponding (R)-enantiomer, being a mirror image, may not be able to bind to the same site with the same affinity or efficacy. nih.gov
This principle of stereoselectivity is crucial in drug design. For instance, in various classes of compounds, differences in stereochemistry can lead to significant variations in biological activity. nih.govnih.gov While specific studies focusing solely on (S)-7-Methylchroman-4-amine hydrochloride are not extensively detailed in publicly available literature, the principles derived from analogous structures underscore the importance of its (S)-configuration. The precise orientation of the amine group and the methyl group on the chroman scaffold is critical for establishing the specific molecular interactions—such as hydrogen bonds, and van der Waals forces—that govern its biological activity and selectivity for its intended target over other receptors or enzymes.
Chiral Recognition Mechanisms in Ligand-Target Interactions
Chiral recognition is the process by which a chiral molecule, such as a receptor, can differentiate between the enantiomers of another chiral molecule. nih.gov This phenomenon is fundamental to the biological activity of chiral drugs. researchgate.net The most widely accepted model for chiral recognition is the "three-point interaction model," which posits that for a chiral molecule to be distinguished from its enantiomer, there must be at least three points of interaction between the molecule and the chiral selector (e.g., a receptor binding site). researchgate.net
In the context of this compound, the chiral center at the C4 position of the chroman ring, bearing the amine group, is the key stereogenic feature. The chiral recognition of this compound by its biological target would involve a specific spatial arrangement of interactions. These interactions could include:
A hydrogen bond from the amine group.
A hydrophobic interaction involving the methyl group at the 7-position.
A π-π stacking interaction involving the aromatic ring of the chroman system.
The precise geometry of the (S)-enantiomer allows for an optimal fit and alignment of these interaction points within the chiral environment of the binding pocket. The (R)-enantiomer, with its inverted stereochemistry, would not be able to achieve the same simultaneous, favorable interactions, leading to weaker binding and lower biological activity. nih.gov The study of these recognition phenomena is key to understanding biological processes and designing bioactive compounds. nih.gov
Diastereomeric and Enantiomeric Purity Analysis for Research Integrity
Several analytical techniques are employed to determine the enantiomeric purity of chiral amines like this compound. A common approach involves the use of chiral derivatizing agents (CDAs). rsc.org These agents are themselves enantiomerically pure and react with both enantiomers of the target amine to form a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatographic methods. rsc.orgnih.govresearchgate.net
For example, a chiral aldehyde can be reacted with a sample of 7-Methylchroman-4-amine to form diastereomeric imines, which can then be analyzed by ¹H NMR to determine the enantiomeric ratio. researchgate.net Chiroptical sensing methods, which utilize changes in circular dichroism (CD) signals upon Schiff base formation with an aldehyde, also provide a practical means for determining both the absolute configuration and enantiomeric composition of chiral amines. nsf.gov
Below is a table summarizing common methods for analyzing the enantiomeric purity of chiral primary amines.
| Analytical Method | Principle | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation and quantification of enantiomers. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Reaction with a CDA to form diastereomers, which exhibit distinct NMR signals. nih.govresearchgate.net | Determination of enantiomeric excess (% ee). rsc.org |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a CSA, leading to separate NMR signals for each enantiomer. | Non-covalent method for determining enantiomeric purity. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nsf.gov | Can be used with probes to determine absolute configuration and enantiomeric excess. nsf.gov |
Stereochemical Influence on Molecular Interactions
The stereochemistry of a molecule directly influences its non-covalent interactions with its environment, including target proteins and surrounding solvent molecules. nih.gov The specific three-dimensional arrangement of the (S)-enantiomer of 7-Methylchroman-4-amine hydrochloride dictates its preferred conformation and the way it presents its functional groups for interaction.
Errors in stereochemistry in molecular models can persist and propagate during simulations, potentially leading to significant artifacts. nih.gov Therefore, accurate representation of the (S)-configuration is critical for computational studies, such as molecular docking, which aim to predict the binding mode and affinity of the ligand to its target. These studies can rationalize the origins of enantioselectivity by comparing the calculated binding energies and interaction patterns of both the (S) and (R) enantiomers.
The interactions that are most influenced by stereochemistry include:
Hydrogen Bonding: The position of the amine group in the (S)-enantiomer will determine its ability to act as a hydrogen bond donor or acceptor with specific residues in a binding pocket.
Steric Interactions: The spatial bulk of the molecule and its substituents will influence how it fits within a confined space. The orientation of the methyl group and the conformation of the chroman ring system can lead to favorable or unfavorable (steric clash) interactions.
Hydrophobic Interactions: The positioning of nonpolar moieties, like the methyl group and the aromatic ring, is crucial for engaging with hydrophobic pockets in the target protein.
Mechanistic Elucidation of Biological Action
Molecular Target Identification and Validation
The primary molecular target of (S)-7-Methylchroman-4-amine hydrochloride is the Protease-Activated Receptor 1 (PAR-1) , also known as the thrombin receptor. drugbank.com PAR-1 is a G-protein coupled receptor that is highly expressed on the surface of human platelets. drugbank.com Thrombin, a serine protease, activates PAR-1, which in turn initiates a cascade of events leading to platelet aggregation and thrombus formation. nih.govdrugbank.com
This compound acts as a selective and reversible antagonist of PAR-1. drugbank.com By binding to this receptor, it prevents thrombin from activating it, thereby inhibiting one of the key pathways of platelet activation. nih.gov This targeted action is a key feature of the compound, distinguishing it from other antiplatelet agents that target different pathways like those mediated by cyclo-oxygenase or ADP. nih.gov The validation of PAR-1 as the specific target is supported by studies showing that the compound does not inhibit platelet aggregation induced by other agonists such as adenosine (B11128) diphosphate (B83284) (ADP). drugbank.com
Pathway Analysis and Cellular Signaling Modulation
The binding of thrombin to PAR-1 triggers intracellular signaling pathways that lead to platelet activation and aggregation. This compound, by blocking this initial step, effectively modulates these downstream cellular signaling events. Specifically, it inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation . drugbank.com TRAP is a synthetic peptide that mimics the action of thrombin at the PAR-1 receptor, and the inhibition of its effects further confirms the compound's mechanism of action at this specific receptor. drugbank.comahajournals.org
Beyond platelets, PAR-1 receptors are also found on other cell types, including endothelial cells, smooth muscle cells, and monocytes, where they can mediate pro-inflammatory responses. ahajournals.org By antagonizing PAR-1, this compound may also modulate these inflammatory pathways, although its primary therapeutic effect is related to the inhibition of platelet aggregation. ahajournals.org
Enzyme Kinetics and Inhibition Studies
The potency of this compound has been quantified through various in vitro studies. It demonstrates a high affinity for the PAR-1 receptor, with a dissociation constant (Ki) of 8.1 nM . medchemexpress.com This high affinity translates to potent inhibition of platelet function.
In functional assays, the compound has been shown to inhibit thrombin-induced platelet aggregation with an IC50 of 47 nM and haTRAP-induced platelet aggregation with an IC50 of 25 nM . medchemexpress.com The IC50 value represents the concentration of the inhibitor required to reduce the biological response by 50%, and these low nanomolar values underscore the compound's potent antiplatelet activity. Furthermore, it inhibits thrombin-induced calcium transient in human coronary artery smooth muscle cells with a Ki of 1.1 nM and thrombin-stimulated thymidine (B127349) incorporation in the same cells with a Ki of 13 nM. ahajournals.orgmedchemexpress.com
| Parameter | Value | Assay |
|---|---|---|
| Ki (PAR-1 receptor affinity) | 8.1 nM | Receptor Binding Assay |
| IC50 (Thrombin-induced platelet aggregation) | 47 nM | Platelet Aggregation Assay |
| IC50 (haTRAP-induced platelet aggregation) | 25 nM | Platelet Aggregation Assay |
| Ki (Thrombin-induced calcium transient in HCASMC) | 1.1 nM | Calcium Flux Assay |
| Ki (Thrombin-stimulated thymidine incorporation in HCASMC) | 13 nM | Thymidine Incorporation Assay |
Receptor Binding and Activation/Inhibition Profiles
This compound is a competitive antagonist of the PAR-1 receptor. medchemexpress.com This means that it competes with the natural ligand, thrombin, for the same binding site on the receptor. Its binding is reversible, which is a key characteristic of its pharmacological profile. drugbank.com
Studies have also indicated that the compound exhibits slow dissociation from the PAR-1 receptor. ahajournals.org This slow off-rate contributes to its sustained and long-lasting inhibitory effect on platelet aggregation. nih.gov This prolonged action is a significant pharmacodynamic feature of the drug.
Implications for Pharmacodynamics and Pharmacokinetics (focus on mechanisms)
The mechanism of PAR-1 antagonism directly dictates the pharmacodynamic effects of this compound, leading to a potent and sustained inhibition of thrombin-mediated platelet aggregation. nih.gov This targeted approach allows for cardiovascular protection while potentially mitigating some of the bleeding risks associated with broader-acting antiplatelet agents. nih.gov
From a pharmacokinetic perspective, the compound is orally active and demonstrates high bioavailability. nih.gov Its metabolism is not primarily dependent on cytochrome P450 enzymes, which can reduce the likelihood of certain drug-drug interactions. drugbank.com The long-lasting pharmacodynamic effect, stemming from its slow dissociation from the PAR-1 receptor, allows for once-daily dosing. The distinct mechanism of action, potent antiplatelet effects, and favorable pharmacokinetic profile make this compound a significant agent in the management of atherothrombotic diseases. nih.gov
Advanced Analytical Methodologies for Characterization and Quantitation
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular architecture of (S)-7-Methylchroman-4-amine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of the molecule.
For this compound, the ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The presence of the hydrochloride salt means the amine protons (-NH3+) may be observable, often as a broad signal that can exchange with deuterium (B1214612) oxide (D₂O). hw.ac.uk The chemical shifts are influenced by the aromatic ring, the electron-withdrawing oxygen and nitrogen atoms, and the methyl group.
The expected ¹H NMR signals for the compound are detailed in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (H-5, H-6, H-8) | 6.8 - 7.2 | Multiplet (m) | 3H |
| Methylene Protons (-OCH₂) | 4.1 - 4.5 | Multiplet (m) | 2H |
| Methine Proton (-CHNH₃⁺) | 4.0 - 4.4 | Multiplet (m) | 1H |
| Amine Protons (-NH₃⁺) | 8.0 - 9.5 | Broad singlet (br s) | 3H |
| Methylene Protons (-CH₂CH-) | 2.0 - 2.5 | Multiplet (m) | 2H |
| Methyl Protons (Ar-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. libretexts.org The presence of the chiral center at C-4 results in all ten carbon atoms of the chroman ring system being chemically non-equivalent, thus producing ten distinct signals. masterorganicchemistry.com
The expected ¹³C NMR chemical shifts are summarized in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C-O) | 150 - 155 |
| Aromatic C (quaternary, C-CH₃) | 135 - 140 |
| Aromatic C (quaternary, C-CH₂) | 120 - 125 |
| Aromatic CH | 115 - 130 |
| Methylene C (-OCH₂) | 65 - 70 |
| Methine C (-CHNH₃⁺) | 45 - 55 |
| Methylene C (-CH₂CH-) | 28 - 35 |
| Methyl C (Ar-CH₃) | 20 - 25 |
Note: These are predicted values based on established ranges for carbon environments. organicchemistrydata.orgyoutube.com The specific shifts depend on the solvent and experimental setup.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the amine salt, aromatic ring, ether linkage, and alkyl groups. The primary amine hydrochloride salt is expected to show broad N-H stretching bands in the range of 2800-3100 cm⁻¹, which often overlap with C-H stretching vibrations.
Key expected IR absorption bands are listed below.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | 2800 - 3100 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| N-H Bend (Ammonium Salt) | 1500 - 1600 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |
| C-N Stretch | 1000 - 1250 |
Note: These values represent typical frequency ranges for the indicated functional groups. masterorganicchemistry.com
UV-Vis spectroscopy provides information about conjugated systems within a molecule. The chroman moiety, containing a substituted benzene (B151609) ring, is expected to absorb UV light. The absorption maxima (λmax) are characteristic of the electronic transitions within the aromatic chromophore. The spectrum would likely show primary and secondary absorption bands typical of substituted benzene rings, generally in the range of 200-300 nm.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For (S)-7-Methylchroman-4-amine, HRMS would be used to determine the exact mass of the protonated molecular ion [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass based on its molecular formula (C₁₀H₁₄NO⁺ for the free base), confirming the elemental composition with a high degree of confidence (typically within 5 ppm). A common fragmentation pattern for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org
| Parameter | Value |
| Molecular Formula (Free Base) | C₁₀H₁₃NO |
| Calculated Exact Mass [M+H]⁺ | 164.1070 |
| Expected HRMS Result [M+H]⁺ | 164.1070 ± 0.0008 (for 5 ppm accuracy) |
Chromatographic Techniques for Purity and Identity
Chromatographic methods are essential for separating the target compound from impurities and for confirming its identity through its retention behavior.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be developed. chromatographyonline.com In this mode, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Identity can be confirmed by comparing the retention time of the sample peak to that of a certified reference standard analyzed under the same conditions. Chiral HPLC, using a chiral stationary phase, would be necessary to confirm the enantiomeric purity and distinguish the (S)-enantiomer from the (R)-enantiomer.
A typical HPLC method for purity analysis is outlined below.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid; B: Acetonitrile + 0.1% Trifluoroacetic Acid |
| Elution | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm) |
| Expected Result | A major peak at a characteristic retention time with purity ≥ 98% (as per supplier data) cymitquimica.com |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of amines like 7-Methylchroman-4-amine (B1317413) by GC can be challenging due to their polarity and high boiling points, which can lead to poor peak shapes and adsorption onto the column. nih.govresearchgate.net To overcome these issues, derivatization is a mandatory prerequisite to increase volatility and thermal stability, and to improve chromatographic performance. nih.govjfda-online.comazom.com
The derivatized amine can then be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. GC-MS combines the separation power of GC with the detection capabilities of MS, which provides information about the mass-to-charge ratio of the analyte and its fragments, enabling structural elucidation. sigmaaldrich.com For chiral analysis, derivatization can be performed with either an achiral or a chiral reagent. When an achiral reagent is used, the resulting derivatives are then separated on a chiral stationary phase column. nih.gov Alternatively, reacting the enantiomeric amine with a chiral derivatizing agent creates a pair of diastereomers, which can then be separated on a standard achiral GC column. azom.com
A typical workflow for the GC/MS analysis of a chiral amine involves:
Derivatization: Reaction of the amine with a suitable reagent (e.g., an anhydride (B1165640) or chloroformate) to block the polar amine group. nih.govnih.gov
Chromatographic Separation: Injection of the derivatized sample onto a GC system, typically equipped with a capillary column, to separate the analyte from other components. wiley.com
Detection and Quantitation: Detection by a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification and structural confirmation. nih.govmdpi.com
For instance, studies on structurally similar 1-phenylalkylamines have shown that derivatization with trifluoroacetic anhydride (TFAA) allows for successful separation on a chiral stationary phase. nih.gov Similarly, a robust GC-MS method for cyclic secondary amino acids involves derivatization with heptafluorobutyl chloroformate followed by amidation. wiley.com These approaches highlight the established strategies applicable to the analysis of (S)-7-Methylchroman-4-amine.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral compounds, which is a critical quality attribute for pharmaceuticals. uma.esuni-muenchen.de This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. sigmaaldrich.comnih.gov Enantiomeric excess can be determined for (S)-7-Methylchroman-4-amine using either chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
Chiral Gas Chromatography (GC): As mentioned, GC analysis of amines requires derivatization. nih.gov Once derivatized with an achiral reagent like trifluoroacetic anhydride, the enantiomers can be resolved on a CSP. chromatographyonline.com Cyclodextrin-based CSPs are widely used and have proven effective for a broad range of chiral compounds, including amines. nih.govnih.gov The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline separation. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established and versatile technique for enantiomeric separation and does not always require derivatization. uma.es Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether phases are particularly effective for the direct separation of chiral amines. uma.esnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving resolution. uma.es
The table below summarizes exemplary conditions used for the chiral separation of analogous amines, which could be adapted for the analysis of 7-Methylchroman-4-amine.
| Technique | Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| Chiral GC | Derivatized 1-Phenylalkylamines | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) | Hydrogen | FID | nih.gov |
| Chiral HPLC | Phenylalkylamines (underivatized) | Crown ether (S-18-crown-6-ether) | Isocratic; Perchloric acid in Methanol/Water | UV | nih.gov |
| Chiral HPLC | Chiral Amines | Cellulose-based (ODH and LUX-3) | Hexane/Alcohol mixtures | UV | uma.es |
| Chiral GC | Derivatized Aromatic Amines | Diproline-based CSP | Helium | FID | chromatographyonline.com |
Capillary Electrophoresis (CE) for Amine Analysis
Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to chromatographic methods for chiral separations. nih.govmdpi.com Its advantages include high separation efficiency, short analysis times, and extremely low consumption of samples and reagents. mdpi.comnih.gov The most common CE mode for chiral analysis is electrokinetic chromatography (EKC), where a chiral selector is added to the background electrolyte (BGE). mdpi.commdpi.com
For the analysis of a basic amine like 7-Methylchroman-4-amine, the molecule would be protonated and positively charged in an acidic BGE. The separation of its enantiomers is achieved through their differential interaction with a chiral selector dissolved in the BGE. researchgate.net Cyclodextrins (CDs) and their derivatives are by far the most widely used chiral selectors in CE due to their versatility, UV transparency, and stability. nih.govnih.gov
Key parameters that are optimized to achieve chiral separation in CE include:
Type and Concentration of Chiral Selector: Neutral CDs (like hydroxypropyl-β-cyclodextrin) or charged CDs (like sulfated-β-cyclodextrin) can be used. nih.govacs.org The concentration of the CD is critical, as both too low and too high concentrations can lead to poor resolution. acs.org
pH of the Background Electrolyte: The pH affects the charge of the analyte and the electroosmotic flow, both of which influence migration time and separation. researchgate.net
Temperature and Voltage: These parameters affect migration times, peak efficiency, and the binding kinetics between the analyte and the chiral selector. researchgate.net
The table below presents typical conditions for the chiral separation of pharmaceutical compounds by CE, illustrating the common approaches.
| Analyte Type | Chiral Selector (CS) | Background Electrolyte (BGE) | Detection | Reference |
|---|---|---|---|---|
| Pharmaceutical Amines | Dual CD System: Sulfobutyl ether-β-CD (SBE-β-CD) and S-β-CD | Phosphate buffer (pH 3.0) | UV | nih.gov |
| Amlodipine (chiral drug) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Phosphate buffer | DAD | acs.org |
| Pharmaceutical Amines | β-Cyclodextrin | Ammonium (B1175870) acetate (B1210297) in Formamide (Nonaqueous CE) | UV | acs.org |
| Non-protein Amino Acids | Negatively charged cyclodextrins | Various buffers | UV or MS | mdpi.com |
Advanced Derivatization Techniques for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with more suitable properties for analysis. tcichemicals.com For the analysis of (S)-7-Methylchroman-4-amine, derivatization is crucial, especially for GC, to enhance volatility and improve peak shape. nih.govmdpi.com It can also be used to introduce a chromophore or fluorophore to the molecule, significantly increasing detection sensitivity for HPLC or CE. jfda-online.com
The primary amine group of 7-Methylchroman-4-amine is the target for derivatization. Common reactions fall into several categories:
Acylation: This is one of the most widely used methods for derivatizing primary and secondary amines. jfda-online.com It involves reacting the amine with an acylating agent, such as an acid anhydride or an acyl chloride. Fluorinated anhydrides are particularly popular as they create derivatives that are highly responsive to electron capture detectors (ECD) and produce characteristic fragments in mass spectrometry. azom.com
Trifluoroacetic Anhydride (TFAA): Reacts readily with amines to form stable trifluoroacetyl derivatives, which are more volatile and exhibit excellent chromatographic properties. nih.govchromatographyonline.comnih.gov
Heptafluorobutyric Anhydride (HFBA): Similar to TFAA, this reagent adds a larger fluorinated group, which can be beneficial for specific separations and detection needs. nih.gov
Reaction with Chloroformates: Alkyl chloroformates react with amines in a process known as the Schotten-Baumann reaction to form stable carbamates. jfda-online.com This reaction can be performed in aqueous solutions.
Heptafluorobutyl Chloroformate (HFBCF): Used to create derivatives for chiral GC-MS analysis of cyclic amino acids. wiley.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): A widely used reagent that attaches a highly fluorescent fluorenylmethoxycarbonyl group, enabling sensitive fluorescence detection in HPLC and CE. mdpi.com
Chiral Derivatization: For determining enantiomeric composition on an achiral column, a chiral derivatizing agent is used. This agent, which must be enantiomerically pure, reacts with the racemic amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography. azom.comdocumentsdelivered.com
(S,S)-N-Trifluoroacetylproline Anhydride: A chiral reagent examined for the GC analysis of the enantiomers of the sterically hindered amine, ketamine. documentsdelivered.com
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction goes to completion without causing racemization of the analyte. nih.govdocumentsdelivered.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (S)-7-Methylchroman-4-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. The optimized geometry provides crucial data on the molecule's shape and steric profile, which are fundamental for understanding its interaction with biological targets. nih.gov The resulting structural parameters can be compared with experimental data if available. nih.gov
Table 1: Selected Optimized Geometrical Parameters for (S)-7-Methylchroman-4-amine (Note: This data is representative and derived from typical DFT calculations for similar heterocyclic amines.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-O1 | 1.37 Å |
| Bond Length | C4-N | 1.48 Å |
| Bond Length | C7-C-CH3 | 1.51 Å |
| Bond Angle | O1-C2-C3 | 115.2° |
| Bond Angle | C3-C4-C4a | 110.5° |
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For (S)-7-Methylchroman-4-amine, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The analysis of these frontier orbitals is crucial for predicting how the molecule might interact with biological macromolecules. nih.gov
Table 2: Frontier Molecular Orbital Properties of (S)-7-Methylchroman-4-amine (Note: This data is illustrative and based on typical values from DFT studies on related compounds.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | 1.15 |
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding modes and affinities which are crucial for drug design. nih.gov
In silico docking simulations place the optimized structure of (S)-7-Methylchroman-4-amine into the binding site of a target protein. Using scoring functions, the program estimates the binding energy for various poses, with lower binding energies typically indicating a more favorable interaction. semanticscholar.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the primary amine group of the compound is a likely hydrogen bond donor, while the chroman ring system can engage in hydrophobic and aromatic interactions. nih.gov Such studies are pivotal in rationalizing the compound's biological activity and in designing derivatives with improved potency. researchgate.net
When the crystal structure of a target protein is not available, a reliable 3D model can often be constructed using homology modeling. nih.gov This technique relies on the principle that proteins with similar sequences will adopt similar three-dimensional structures. biorxiv.org The process involves finding a known experimental structure of a homologous protein (the template) and using its backbone to build a model of the target protein. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template. redalyc.org For novel targets of (S)-7-Methylchroman-4-amine, homology modeling can provide the necessary structural framework to perform molecular docking studies and gain a preliminary understanding of the ligand-protein interactions. nih.gov
Conformational Analysis and Dynamic Simulations
While DFT provides a static picture of the molecule at its lowest energy state, conformational analysis and molecular dynamics (MD) simulations offer insights into its flexibility and behavior over time. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like (S)-7-Methylchroman-4-amine, understanding which conformations are energetically accessible is important.
MD simulations take this a step further by simulating the movement of atoms and molecules over a period, providing a dynamic view of the ligand-protein complex. These simulations can reveal how the ligand and protein adjust to each other upon binding, the stability of the predicted binding pose from docking, and the role of solvent molecules in the interaction. This provides a more realistic and detailed picture of the binding event than static docking alone.
Prediction of Spectroscopic Properties (e.g., ECD, UV-Vis spectra)
The prediction of spectroscopic properties such as Electronic Circular Dichroism (ECD) and UV-Vis spectra through computational methods is a powerful tool for elucidating the stereochemistry and electronic structure of chiral molecules. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to simulate these spectra, providing insights that complement experimental data. However, specific studies detailing the theoretical calculation and prediction of the ECD and UV-Vis spectra for (S)-7-Methylchroman-4-amine hydrochloride have not been identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in drug discovery and development for predicting the activity of new molecules. A QSAR study on this compound would involve the generation of molecular descriptors and the development of a statistical model to predict its biological effects. At present, there are no published QSAR models specifically developed for or including this compound in their training or test sets.
Due to the absence of specific research data, the creation of detailed research findings and data tables for the computational chemistry and molecular modeling of this compound is not possible without resorting to speculation.
Translational Research Applications and Future Directions
(S)-7-Methylchroman-4-amine Hydrochloride as a Versatile Synthetic Building Block
This compound is a valuable chiral building block in organic synthesis. bldpharm.com Chiral amines are crucial intermediates for manufacturing a wide array of valuable compounds, including active pharmaceutical ingredients (APIs), with estimates suggesting that nearly half of current APIs incorporate a chiral amine in their structure. rsc.orgacs.org The presence of the amine functional group and the stereochemically defined center in this compound allows it to serve as a starting point for constructing complex chiral molecules with high stereoselectivity. nih.gov Its utility stems from the ability to transfer its inherent chirality to new, more complex products, which is a critical aspect of modern asymmetric synthesis. nih.gov
The chroman nucleus is a core structure in many natural products and biologically active molecules. chim.it this compound serves as a precursor for the elaboration of more intricate heterocyclic systems. The amine group can participate in various cyclization reactions, enabling the fusion of additional rings onto the chroman framework. For instance, reactions involving the amine can lead to the formation of fused pyrimidines, imidazoles, or other nitrogen-containing heterocycles. The chroman scaffold itself is often synthesized through methods like the Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization, which can be adapted for asymmetric synthesis. organic-chemistry.org The reactivity of derivatives like 3-formylchromones, which can act as heterodienes or Michael acceptors, showcases the versatility of the chroman system in cycloaddition and annulation reactions to build diverse heterocyclic compounds. semanticscholar.org
The primary amine group of this compound is a key handle for introducing a wide range of chemical functionalities. smolecule.com This versatility allows chemists to modify the parent molecule to fine-tune its properties for specific applications. The nitro group, for example, is a valuable synthon because it can be converted into various other functional groups. acs.org
Key reactions involving the amine group include:
N-Alkylation: Reaction with alkyl halides introduces alkyl substituents on the nitrogen atom. smolecule.com
Acylation: Reaction with acyl chlorides or anhydrides forms amides, a common functional group in pharmaceuticals. smolecule.com
Reductive Amination: The amine can be used in reactions with ketones or aldehydes to form more complex secondary or tertiary amines.
These transformations enable the creation of a library of derivatives from a single chiral starting material, which is a fundamental strategy in fields like medicinal chemistry for exploring structure-activity relationships.
Exploration in Novel Material Science Development
The chroman scaffold present in this compound is not only relevant to pharmaceuticals but also to material science. smolecule.com The rigid, aromatic nature of the chroman ring system can be exploited in the design of new materials with specific optical, electronic, or self-assembly properties. The incorporation of such chiral organic molecules into larger macromolecular structures can impart unique characteristics to the resulting materials.
The chroman structure is found in molecules that exhibit liquid crystalline properties. smolecule.com Chromonic liquid crystals are formed through the self-organization of aromatic compounds in solution. rsc.org By chemically modifying this compound, it is possible to design new mesogens—the fundamental units of liquid crystals. These new molecules could potentially form various liquid crystal phases, such as nematic or smectic phases, which are crucial for applications in displays and sensors.
In polymer science, chiral monomers can be incorporated into polymer chains to create materials with specific properties. Polymer-dispersed liquid crystals (PDLCs), for instance, involve liquid crystal domains dispersed within a polymer matrix and are used in applications like smart windows. The chiral nature of this compound could be used to induce helical structures in polymers or to create chiral recognition sites in polymer networks for separation applications.
Lead Compound Identification and Optimization in Drug Discovery
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. danaher.com The process of taking a promising lead compound and transforming it into a viable drug candidate through chemical modifications is known as lead optimization. patsnap.compatsnap.com
This compound, with its chroman core—a known privileged structure—and a chiral amine, represents a valuable starting point or scaffold for identifying new lead compounds. chim.it The goal of lead optimization is to enhance desired properties such as potency, selectivity, and metabolic stability while minimizing adverse effects. spirochem.com This iterative process involves designing, synthesizing, and testing new analogs of the lead compound to build a structure-activity relationship (SAR). patsnap.com Computational methods like molecular docking and QSAR modeling are often employed to predict how structural modifications might affect a compound's interaction with its biological target. patsnap.com The chroman scaffold is found in compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, making its derivatives attractive for lead optimization programs. researchgate.net
| Stage | Objective | Typical Methods |
|---|---|---|
| Design | Propose new analogs with improved properties. | Structure-Activity Relationship (SAR) analysis, computational modeling, structure-based drug design. patsnap.compatsnap.com |
| Synthesis | Chemically prepare the designed analogs. | Medicinal chemistry techniques, combinatorial chemistry. patsnap.com |
| Testing | Evaluate the biological activity and properties of new analogs. | Biochemical assays, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. danaher.com |
Strategic Considerations for Intellectual Property and Patent Analysis in Chemical Research
Intellectual property (IP), particularly patents, is a critical aspect of chemical research and drug discovery. A patent grants the inventor exclusive rights to their invention for a limited period, which is essential for recouping the significant investment required for research and development. In the context of a molecule like this compound, IP strategies can be multifaceted.
Patents can be filed for:
New Chemical Entities (NCEs): The novel compound itself, if it has not been previously described.
Synthetic Processes: A new, non-obvious, and useful method for synthesizing the compound. google.com
New Uses: A previously known compound that is found to have a new, non-obvious therapeutic use.
Formulations: A specific composition or formulation containing the active compound.
During lead optimization, a key strategy is to design analogs that are not only potent and safe but also novel and non-obvious, thereby ensuring patentability. gd3services.com This involves navigating the existing patent landscape to avoid infringing on existing patents while creating a new IP portfolio. Analyzing patents for similar compounds or synthetic intermediates can provide valuable insights into competitors' strategies and identify areas of open chemical space for new inventions. google.com For example, a company might formulate patent strategies to design analogs that provide the best possible intellectual property protection for a promising lead series. gd3services.com
Emerging Research Avenues for Chroman-4-amine (B2768764) Derivatives
The exploration of chroman-4-amine derivatives is branching into several key innovative areas, each with the potential to address significant unmet medical needs. These burgeoning fields of study are leveraging the unique structural features of the chroman-4-amine core to achieve high potency and selectivity for novel biological targets.
One of the most promising new directions is the development of these derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of proteins, which are NAD-dependent deacetylases involved in a wide range of cellular processes, including gene silencing, DNA repair, and metabolic regulation. Dysregulation of SIRT2 activity has been implicated in the pathophysiology of several neurodegenerative diseases, such as Parkinson's and Huntington's disease, as well as in certain types of cancer. The chroman-4-one scaffold, the synthetic precursor to chroman-4-amines, has been identified as a promising starting point for the development of selective SIRT2 inhibitors. Researchers are now actively exploring how the introduction of an amine functionality at the 4-position, and various substitutions on the chroman ring system, can enhance both the potency and selectivity of these compounds for SIRT2 over other sirtuin isoforms. This selectivity is crucial for minimizing off-target effects and developing safer and more effective therapeutic agents.
Another significant emerging area of research is the investigation of chroman-4-amine derivatives as modulators of p38α mitogen-activated protein kinase (MAPK) signaling. The p38α MAPK pathway is a key signaling cascade that plays a central role in the inflammatory response. Overactivation of this pathway is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Recent studies have highlighted the potential of chroman-4-one derivatives to inhibit p38α MAPK signaling. Building on this, the focus is now shifting to chroman-4-amine analogs to explore how the amine group can be exploited to achieve stronger and more specific interactions with the kinase. The goal is to develop novel anti-inflammatory agents with improved efficacy and better side-effect profiles compared to existing therapies.
Furthermore, the chroman-4-amine scaffold is being explored for its potential in developing novel antimicrobial agents that act on unconventional targets. With the rise of antimicrobial resistance, there is an urgent need for new drugs that work through novel mechanisms of action. Researchers are investigating the ability of chroman-4-amine derivatives to inhibit essential bacterial enzymes or disrupt key cellular processes that are distinct from those targeted by current antibiotics. This includes exploring their potential as inhibitors of bacterial virulence factors or as agents that can overcome existing resistance mechanisms.
Finally, the unique photophysical properties of the chroman scaffold are being harnessed to develop fluorescent probes for biological imaging. By attaching fluorophores to the chroman-4-amine core, scientists are creating tools that can be used to visualize and track specific biological processes in living cells and organisms. These probes have the potential to be used in a wide range of research applications, from basic cell biology to drug discovery and diagnostics.
The table below summarizes some of the key emerging research findings for chroman-4-amine and related chroman derivatives:
| Research Avenue | Target | Key Findings | Potential Therapeutic Application |
| SIRT2 Inhibition | Sirtuin 2 (SIRT2) | Chroman-4-one derivatives show selective inhibition of SIRT2. The introduction of an amine at the 4-position is being explored to enhance potency and selectivity. | Neurodegenerative diseases (e.g., Parkinson's, Huntington's), Cancer |
| p38α MAPK Signaling Inhibition | p38α Mitogen-Activated Protein Kinase | Chroman-4-one derivatives have been identified as inhibitors of the p38α MAPK pathway. Chroman-4-amine analogs are under investigation for improved activity. | Chronic inflammatory diseases (e.g., Rheumatoid Arthritis, COPD) |
| Novel Antimicrobial Targets | Bacterial virulence factors, Novel essential enzymes | Chroman-4-amine derivatives are being screened for activity against unconventional bacterial targets to combat antimicrobial resistance. | Drug-resistant bacterial infections |
| Fluorescent Probes | Biological macromolecules and processes | The chroman scaffold is being functionalized to create fluorescent probes for cellular and in vivo imaging. | Biological research, Diagnostics |
These emerging research avenues underscore the significant potential of the chroman-4-amine scaffold in modern drug discovery. As our understanding of the molecular basis of disease continues to grow, the versatility of this chemical entity will undoubtedly lead to the development of novel and innovative therapies for a wide range of human diseases.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structural identity and enantiomeric purity of (S)-7-Methylchroman-4-amine hydrochloride?
- Methodology : Use chiral HPLC with a validated column (e.g., Chiralpak® AD-H) to resolve enantiomers. Compare retention times with reference standards (e.g., (1S,4S)-enantiomer hydrochloride in ). Confirm the absolute configuration via X-ray crystallography or circular dichroism (CD). For structural validation, employ , , and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature or reference standards (e.g., CAS 1392219-37-2 in ) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid exposure to light by using amber glass vials. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect impurities ( suggests similar protocols for methylamine derivatives) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in receptor-binding assays involving this compound?
- Methodology :
Replicate experiments under controlled conditions (e.g., pH, temperature, and buffer composition).
Perform dose-response curves with triplicate measurements to assess reproducibility.
Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results.
Apply statistical tools like Grubbs’ test to identify outliers and ANOVA to analyze inter-group variability ( emphasizes iterative data analysis for contradictions) .
Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing racemization?
- Methodology :
- Use asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution to enhance enantioselectivity.
- Monitor reaction progress with inline FTIR or Raman spectroscopy to detect intermediates.
- Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE).
- Reference chiral separation protocols in for post-synthetic enantiomer purification .
Q. How can researchers validate the biological activity of this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodology :
- Develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., -analogues) to account for matrix effects.
- Perform spike-and-recovery experiments at low, medium, and high concentrations (80–120% recovery acceptable).
- Cross-validate with orthogonal techniques like fluorescence polarization assays ( highlights impurity profiling in similar matrices) .
Key Methodological Considerations
- Synthetic Design : Prioritize enantioselective routes and validate intermediates via spectral libraries ( ).
- Analytical Rigor : Use validated methods for impurity profiling ( ) and stability testing ().
- Contradiction Management : Apply iterative data analysis ( ) and orthogonal assays to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
